Intracellular Accumulation and DNA Adduct Formation: 30-Fold Higher Uptake and 2-Fold More DNA Adducts vs. Oxaliplatin
In HT-29 human colon carcinoma cells, treatment with equimolar external concentrations of DACHPtCl₂ (Pt(DACH)Cl₂) and oxaliplatin resulted in 30-fold higher intracellular levels of DACHPtCl₂ and the formation of twofold more Pt-DNA adducts following DACHPtCl₂ treatment compared to oxaliplatin treatment [1]. This establishes DACHPtCl₂ as a more efficient DNA-targeting agent on a per-molecule basis.
| Evidence Dimension | Intracellular drug accumulation (relative to oxaliplatin) |
|---|---|
| Target Compound Data | 30-fold higher intracellular levels |
| Comparator Or Baseline | Oxaliplatin (baseline = 1×) |
| Quantified Difference | 30-fold increase |
| Conditions | HT-29 human colon carcinoma cells; equimolar external concentrations |
Why This Matters
This superior cellular uptake and DNA platination efficiency identifies DACHPtCl₂ as a potent parent scaffold for developing next-generation DACH-Pt agents with enhanced tumor cell targeting.
- [1] Luo, F. R., et al. Cytotoxicity, cellular uptake, and cellular biotransformations of oxaliplatin in human colon carcinoma cells. Oncology Research, 1998, 10(11-12), 595-603. PMID: 10367941 View Source
